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Compound of Interest

Compound Name: Diacetonamine

Cat. No.: B058104 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Diacetonamine is a valuable synthetic intermediate used in the preparation of various

heterocyclic compounds, including hindered amine light stabilizers (HALS) and

pharmaceuticals. Due to the basic nature of diacetonamine, it is often isolated and purified as

a stable salt. This protocol details the preparation of diacetonamine hydrogen oxalate salt, a

common and convenient form for storage and handling. The primary method described

involves the reaction of mesityl oxide with aqueous ammonia, followed by precipitation with

oxalic acid. An alternative method starting from acetone and ammonia is also mentioned.

Data Presentation
The following table summarizes the quantitative data from a typical preparation of

diacetonamine hydrogen oxalate from mesityl oxide.
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Parameter Value Reference

Starting Materials

Mesityl Oxide 200 g (2.0 moles) [1]

Aqueous Ammonia (27%) 280 cc [1]

Oxalic Acid ~230-260 g [1]

95% Ethanol 4 L [1]

Reaction Conditions

Reaction Time (Mesityl Oxide

+ Ammonia)

3-8 hours stirring, then 3 days

standing
[1]

Temperature (Amine-Oxalic

Acid Reaction)

Cooled initially, then heated to

70°C
[1]

Product Characterization

Yield
285–320 g (63–70% of

theoretical)
[1]

Melting Point 126–127°C [1]

Purity Note
May contain 1-1.2%

ammonium hydrogen oxalate
[1]

An alternative method starting from 50 ml of mesityl oxide yields approximately 50 g of

diacetonamine hydrogen oxalate.[2]

Experimental Protocols
This protocol is adapted from Organic Syntheses.[1]

1. Formation of Diacetonamine: a. In a 1-liter round-bottomed flask equipped with an efficient

mechanical stirrer, combine 200 g (2.0 moles) of mesityl oxide and 280 cc of 27% aqueous

ammonia.[1] b. Ensure the flask is nearly air-tight around the stirrer. c. Due to the exothermic

nature of the reaction, cool the flask by running tap water over it.[1] d. Stir the mixture

vigorously for several hours (typically 3-8 hours) until the solution becomes homogeneous.[1]
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The reaction is favored by sunlight.[1] e. After stirring, stopper the flask tightly and let it stand at

room temperature for three days.[1]

2. Isolation of Diacetonamine Hydrogen Oxalate: a. After three days, remove the excess

ammonia by blowing a stream of dry air through the solution.[1] b. Dilute the resulting amine

solution with an equal volume of absolute alcohol.[1] c. Titrate a small sample of this solution

with a standard solution of oxalic acid using litmus as an external indicator to determine the

amount of oxalic acid needed.[1] The endpoint for litmus indicates the formation of the neutral

salt; for the hydrogen oxalate salt, double the calculated amount of oxalic acid is required.[1] d.

In a large evaporating dish, dissolve the calculated amount of oxalic acid (typically 230-260 g)

in 4 liters of 95% ethanol.[1] e. Slowly add the diacetonamine solution to the oxalic acid

solution with constant stirring.[1] f. During the addition of the second half of the amine solution,

cool the container to prevent the formation of the neutral oxalate salt.[1] g. After the addition is

complete, heat the mixture on a steam bath or hot plate with constant stirring until the

temperature reaches 70°C.[1] h. Filter the hot mixture through a pre-heated Büchner funnel.[1]

i. Allow the filtrate to crystallize in a large beaker or evaporating dish.[1] j. The crystals of

diacetonamine hydrogen oxalate will separate upon cooling.[1] k. To increase the yield, the

residue from filtration can be treated with boiling alcohol and filtered again.[1] The mother liquor

can be distilled to recover alcohol, and upon standing, a further crop of crystals can be

obtained.[1] l. Wash the collected crystals with cold absolute alcohol and dry them.[1] The final

product should have a melting point of 126–127°C.[1]

1. Formation of Diacetonamine: a. Dissolve 50 ml of mesityl oxide in 100 ml of alcohol in a

flask. b. Cool the solution in a freezing mixture to -10°C. c. Pass dry ammonia gas through the

solution until it is saturated.[2] d. Allow the solution to stand for 48 hours.[2]

2. Isolation of Diacetonamine Hydrogen Oxalate: a. In a separate beaker, mix 30 g of

powdered oxalic acid with 120 ml of alcohol and cool it in an ice bath.[2] b. Gradually add the

ammoniacal solution to the oxalic acid mixture with vigorous stirring, ensuring the temperature

does not exceed 20°C, until the mixture is neutral.[2] c. Add an additional 30 g of powdered

oxalic acid to the resulting paste and stir.[2] d. Transfer the mixture to a round-bottom flask

fitted with a reflux condenser and boil for 15 minutes.[2] e. Filter the hot solution and then cool

it slowly to 0°C to crystallize the diacetonamine hydrogen oxalate.[2] f. Collect the crystals by

filtration.[2]
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Reaction Scheme
Diacetonamine can be synthesized from the reaction of two molecules of acetone with one

molecule of ammonia.[3][4] The reaction mechanism involves the formation of mesityl oxide as

an intermediate.[5]

Visualization
The following diagram illustrates the experimental workflow for the preparation of

diacetonamine hydrogen oxalate from mesityl oxide and aqueous ammonia.
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Caption: Workflow for the synthesis of diacetonamine hydrogen oxalate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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